molecular formula C8H8N2O2 B11919365 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 89976-77-2

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B11919365
CAS-Nummer: 89976-77-2
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: WSWSTROMZJWKHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable dihydro-fused heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in biomedicine, known for its diverse pharmacological properties . This specific dihydro version, with its carboxylic acid functional group, offers researchers a versatile handle for the design and synthesis of novel bioactive molecules, particularly for the development of kinase inhibitors . The saturated 2,3-dihydro ring system contributes distinct conformational and electronic properties compared to its aromatic counterpart, which can be exploited to fine-tune the potency, selectivity, and metabolic profile of lead compounds. Research into similar fused dihydro-heterocycles, such as 2,3-dihydroimidazo[1,2-c]quinazolines, has demonstrated significant potential in inhibiting key oncological targets like phosphoinositide 3-kinases (PI3Ks), underscoring the therapeutic relevance of this chemical class . Furthermore, the carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other key functional groups, facilitating the exploration of structure-activity relationships (SAR) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

89976-77-2

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12)

InChI-Schlüssel

WSWSTROMZJWKHZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(N2C=CC=CC2=N1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3-Dihydroimidazo[1,2-a]pyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei halogenierte Derivate mit Reagenzien wie Thionylchlorid gebildet werden können.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in sauren Bedingungen.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Thionylchlorid in Dichlormethan.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[1,2-a]pyridin-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid exhibit potent anticancer properties. These compounds function as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. The inhibition of PI3K can lead to reduced cell proliferation and survival in tumor cells.

Case Study:
A study on novel PI3K inhibitors derived from this compound demonstrated their efficacy against various cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly enhanced their anticancer activity (Table 1).

CompoundIC50 (μM)Target
Compound A0.5PI3Kγ
Compound B0.8PI3Kα
Compound C0.2PI3Kβ

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Inhibitors targeting the PI3K pathway have shown promise in treating inflammatory diseases such as asthma and rheumatoid arthritis.

Case Study:
A screening effort identified several derivatives that effectively inhibited PI3Kγ, leading to decreased inflammation in animal models of asthma. These findings suggest a therapeutic avenue for treating chronic inflammatory conditions.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of heparanase-1, an enzyme implicated in cancer metastasis and kidney diseases.

Case Study:
A recent study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on heparanase-1. The most potent compound demonstrated a significant reduction in enzyme activity, indicating its potential as a therapeutic agent against related diseases (Table 2).

DerivativeIC50 (nM)Selectivity Ratio (HPSE1/GUSβ)
Derivative X5010
Derivative Y3015
Derivative Z2520

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Researchers have focused on optimizing synthetic routes to improve yield and reduce production costs.

Synthesis Overview:
Recent advancements have streamlined the synthesis process, reducing the number of steps required while maintaining high purity levels of the final product.

Wirkmechanismus

The mechanism of action of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphatidylinositol-3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Reactivity and Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Solubility Reactivity Notes Evidence ID
Imidazo[1,2-a]pyridine-3-carboxylic acid None (parent compound) 162.15 Moderate in polar solvents High reactivity in Pd-catalyzed decarboxylative couplings (96% yield with chlorobenzene)
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F 180.14 Low in water Reduced reactivity in decarboxylative cross-coupling (vs. parent compound)
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃ 176.18 Slightly soluble in DCM Efficient amide formation (e.g., with N,N-diethyl-p-phenylenediamine, 73% yield)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 6-Cl 196.59 Slightly soluble in water Used as a pharmaceutical intermediate; stability enhanced by hydration
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 2-CF₂H 212.15 Not reported Enhanced electron-withdrawing effects may influence bioactivity
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 6-CH₃ 190.21 Soluble in ethanol-water mix High purity (95%) for industrial applications
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid 2,3-H₂ (saturated) ~164.17 (estimated) Likely higher than aromatic analogs Hypothesized reduced aromatic stabilization may increase susceptibility to ring-opening reactions N/A

Pharmacological and Industrial Relevance

  • Anti-inflammatory activity: 2-Phenyl-substituted derivatives exhibit notable anti-inflammatory effects, though the dihydro variant’s bioactivity remains unexplored .
  • Drug intermediates : 6-Chloro and 2-methyl derivatives are key intermediates in kinase inhibitor development .

Biologische Aktivität

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for a diverse range of biological activities. This article presents a detailed exploration of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its medicinal properties. Compounds within this class exhibit various biological activities such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • CNS Activity : Potential use in treating anxiety and depression.

Antimicrobial Activity

Research indicates that 2,3-dihydroimidazo[1,2-a]pyridine derivatives demonstrate significant antimicrobial properties. A study reported the effectiveness of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial efficacy.

Anticancer Activity

The potential anticancer effects of this compound have been explored in vitro. A notable study evaluated its effects on the MCF-7 breast cancer cell line, revealing a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
1080
2060
5030

The compound's ability to induce apoptosis and inhibit cell cycle progression was confirmed through flow cytometry analysis.

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound can significantly reduce paw edema in animal models, indicating strong anti-inflammatory properties. The following table summarizes the percentage inhibition compared to a control group treated with indomethacin.

TreatmentInhibition (%)
Control (Indomethacin)47.72
Compound C43.17
Compound D40.91

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,3-dihydroimidazo[1,2-a]pyridine derivatives. Key modifications that enhance activity include:

  • Substitution at the 4-position : Introduction of electron-withdrawing groups increases potency.
  • Presence of halogens : Halogenated derivatives often show improved antimicrobial activity.
  • Amino group introduction : Enhances binding affinity to target receptors.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of substituted 2,3-dihydroimidazo[1,2-a]pyridine derivatives for their anticancer properties. The lead compound demonstrated an IC50 value of 15 µM against MCF-7 cells and was found to inhibit the PI3K/Akt signaling pathway, which is critical in cancer progression.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of action for these compounds. The study utilized a carrageenan-induced paw edema model in rats and found that treatment with a specific derivative resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the optimal conditions for synthesizing 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

The Friedel-Crafts acylation method using Lewis acids (e.g., AlCl₃) at mild temperatures (20–80°C) is effective for introducing acetyl groups at the C-3 position. Key optimizations include avoiding heterogeneous mixtures by controlling stoichiometry and reaction time (≤12 hours), with yields exceeding 70% in most cases. Catalytic Lewis acids reduce side reactions like over-acylation .

Q. How can analytical techniques verify the purity and structure of synthesized derivatives?

High-performance liquid chromatography (HPLC, ≥98% purity) combined with ¹H/¹³C NMR spectroscopy is standard for structural confirmation. For example, ¹H NMR resolves characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid groups (δ 12–13 ppm). Mass spectrometry (HRMS) validates molecular weights within ±0.001 Da .

Q. What are common functionalization strategies for the imidazo[1,2-a]pyridine scaffold?

Electrophilic substitution at C-3 (e.g., acylation) and C-8 (e.g., nitration) is feasible. For carboxylic acid derivatives, coupling reactions with amines (EDC/HOBt in DMF) yield amides. Reductive alkylation or nucleophilic aromatic substitution can introduce halogens or alkyl groups .

Advanced Research Questions

Q. How can multi-step syntheses be designed to generate enzyme inhibitors targeting M. tuberculosis thymidylate kinase (MtbTMPK)?

A three-step approach includes:

  • Step 1 : Coupling 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with intermediates using EDC·HCl/HOBt in DMF (70°C).
  • Step 2 : Deprotection with trifluoroacetic acid (TFA, 73°C).
  • Step 3 : Nitrile reduction (NaBH₄/CoCl₂ in THF/H₂O) to yield bioactive amides. This method achieves 10–28% overall yields .

Q. How do structural modifications influence catalytic activity in 2,3-dihydroimidazo[1,2-a]pyridine derivatives?

Substitution at the C-3 position (e.g., carboxylic acid or amide groups) enhances hydrogen-bonding interactions in catalytic pockets. For example, methyl or ethyl groups at C-2 improve lipophilicity, while electron-withdrawing substituents (e.g., -NO₂) modulate redox properties in enzyme inhibition .

Q. What methodologies address data contradictions in reaction yields or purity?

Contradictions often arise from incomplete conversion or side reactions. Troubleshooting strategies include:

  • Monitoring reaction progress via TLC or LC-MS.
  • Adjusting Lewis acid concentrations to minimize over-acylation.
  • Using scavenger resins (e.g., polymer-bound thiourea) to remove unreacted reagents .

Q. How can synthetic libraries of imidazo[1,2-a]pyridine derivatives be designed for structure-activity relationship (SAR) studies?

Diversify the scaffold via:

  • Core modifications : Varying substituents at C-2 (alkyl, aryl) and C-6 (halogens, cyano).
  • Side-chain engineering : Introducing carboxamide, sulfonamide, or ester groups.
  • Use parallel synthesis with automated purification (e.g., flash chromatography) to generate >50 analogs for high-throughput screening .

Q. What challenges arise when scaling up imidazo[1,2-a]pyridine-3-carboxylic acid synthesis?

Key challenges include:

  • Solvent compatibility : Transitioning from DMF (small-scale) to greener solvents (e.g., acetonitrile) for large batches.
  • Purification : Replacing column chromatography with recrystallization or distillation.
  • Yield optimization : Balancing reaction time and temperature to prevent decomposition during scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.